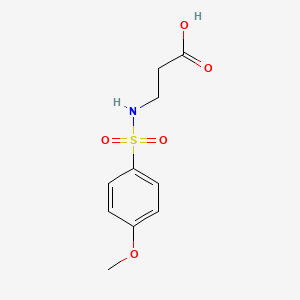

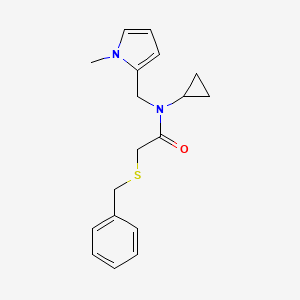

3-(4-Methoxy-benzenesulfonylamino)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methoxy-benzenesulfonylamino)-propionic acid, also known as 4-Methoxy-benzenesulfonylamino-3-propionic acid, is a chemical compound that has a wide range of applications in the field of scientific research. It is a derivative of benzenesulfonylamino-3-propionic acid and is a white, crystalline solid. 4-Methoxy-benzenesulfonylamino-3-propionic acid is soluble in water and has a melting point of around 140°C. This compound has been studied extensively in the fields of biology, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Crystal Structures and Molecular Interactions

- Conformational Variations : The compound shows significant conformational differences in its L-tyrosine cores, indicating flexibility in molecular structure. This feature is important in the context of molecular interactions and designing drugs with targeted actions (Khan et al., 2011).

Antitumor and Anticancer Applications

- Isocoumarin Derivatives in Cancer Therapy : Isocoumarin derivatives of the compound, like NM-3, have shown potential in inducing cell death in carcinoma cells through the generation of reactive oxygen species. This could be significant for cancer treatment strategies (Yin et al., 2001).

- Synthesis of Antitumor Agents : The compound has been used in the synthesis of novel antitumor agents, indicating its potential in pharmaceutical applications targeting cancer (Mondal et al., 2003).

Photosensitizing Properties for Photodynamic Therapy

- Use in Photodynamic Therapy : Derivatives of the compound have shown promise as photosensitizers in photodynamic therapy for cancer treatment, highlighting its potential in medical applications requiring light activation (Pişkin et al., 2020).

Inhibitors in Medical Research

- Development of Leukotriene Synthesis Inhibitors : The compound has been used to develop inhibitors for leukotriene synthesis, which could have implications in treating conditions like asthma (Hutchinson et al., 2009).

Molecular Synthesis and Chemical Reactions

- Cyclization Reactions : It has been involved in Lewis Acid-Promoted reactions, indicating its utility in complex organic syntheses and the creation of diverse molecular structures (Engler & Scheibe, 1998).

Environmental and Biodegradation Studies

- Biodegradation of Azo Dyes : Research involving analogs of this compound has been conducted in the context of biodegradation of environmentally persistent compounds like azo dyes (Paszczynski et al., 1992).

Potential in Neurosurgery

- Endothelin Receptor Antagonists : Studies have explored its derivatives as endothelin receptor antagonists, potentially useful in preventing cerebral vasospasm post-subarachnoid hemorrhage (Zuccarello et al., 1996).

Propiedades

IUPAC Name |

3-[(4-methoxyphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-16-8-2-4-9(5-3-8)17(14,15)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHUTIQWIYFYFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2500903.png)

![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)